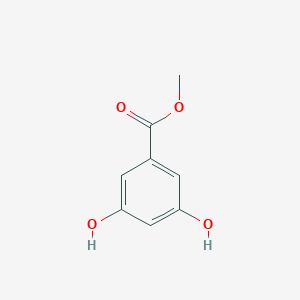

Methyl-3,5-Dihydroxybenzoat

Übersicht

Beschreibung

24, 25-Dihydroxy VD2, also known as 24,25-dihydroxy vitamin D2, is a metabolite of vitamin D2. It is an isomer of vitamin D present in the body as 25-hydroxyvitamin D. This compound plays a significant role in the metabolism of vitamin D and is involved in various biological processes .

Wissenschaftliche Forschungsanwendungen

24, 25-Dihydroxy-VD2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer Vitamin D-Metaboliten verwendet.

Biologie: Die Verbindung wird auf ihre Rolle bei der Calciumhomöostase und dem Knochenstoffwechsel untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Osteoporose und chronischer Nierenerkrankung untersucht.

Industrie: Die Verbindung wird bei der Formulierung von Vitamin D-Nahrungsergänzungsmitteln und angereicherten Lebensmitteln verwendet

5. Wirkmechanismus

24, 25-Dihydroxy-VD2 übt seine Wirkungen aus, indem es an den Vitamin D-Rezeptor (VDR) bindet. Diese Bindung aktiviert den Rezeptor, der dann die Expression verschiedener Gene reguliert, die am Calcium- und Phosphatstoffwechsel beteiligt sind. Die Verbindung interagiert auch mit anderen molekularen Zielstrukturen und Signalwegen, einschließlich des Parathormons (PTH) und des Fibroblastenwachstumsfaktors 23 (FGF23), um die Calciumhomöostase aufrechtzuerhalten .

Ähnliche Verbindungen:

25-Hydroxyvitamin D2: Ein weiterer Metabolit von Vitamin D2, der im Vergleich zu 24, 25-Dihydroxy-VD2 weniger hydroxyliert ist.

1,25-Dihydroxyvitamin D3: Die hormonell aktive Form von Vitamin D3, die ein anderes Hydroxylierungsmuster aufweist.

24,25-Dihydroxyvitamin D3: Eine ähnliche Verbindung mit dem gleichen Hydroxylierungsmuster, aber abgeleitet von Vitamin D3

Einzigartigkeit: 24, 25-Dihydroxy-VD2 ist einzigartig aufgrund seiner spezifischen Hydroxylierung an den Positionen 24 und 25, die es von anderen Vitamin D-Metaboliten unterscheidet. Diese einzigartige Struktur ermöglicht es ihm, eine besondere Rolle bei der Regulierung des Calcium- und Phosphatstoffwechsels zu spielen .

Wirkmechanismus

Target of Action

Methyl 3,5-dihydroxybenzoate (MDHB) is a biochemical reagent that has been studied for its potential to inhibit ribonucleotide reductase . Ribonucleotide reductase is an enzyme that plays a crucial role in DNA synthesis and repair, making it a significant target in cancer research .

Mode of Action

It has been suggested that mdhb interacts with its target, ribonucleotide reductase, leading to the inhibition of this enzyme . This inhibition could potentially disrupt DNA synthesis and repair, thereby exerting anti-tumor activity .

Biochemical Pathways

This could lead to downstream effects such as the disruption of cell proliferation and potentially, the induction of apoptosis in cancer cells .

Pharmacokinetics

MDHB exhibits fast absorption, high systemic clearance, and a short half-life . The time to peak concentration (Tmax) ranges from 0.033 to 0.07 hours, and the elimination half-life (t1/2z) ranges from 0.153 to 1.291 hours . The oral bioavailability of MDHB is approximately 23% . Furthermore, MDHB is capable of permeating the blood-brain barrier (BBB), indicating its potential use in treating neurodegenerative diseases .

Result of Action

The molecular and cellular effects of MDHB’s action are largely dependent on its interaction with ribonucleotide reductase. By inhibiting this enzyme, MDHB could potentially disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MDHB. For instance, the compound should be stored under nitrogen at 4°C to maintain its stability . Additionally, exposure to certain conditions, such as high temperatures or reactive substances, could potentially alter the compound’s structure and subsequently, its efficacy

Biochemische Analyse

Biochemical Properties

Methyl 3,5-dihydroxybenzoate has been found to interact with various enzymes and proteins. For instance, it has been associated with the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis and repair . This interaction suggests that Methyl 3,5-dihydroxybenzoate could potentially influence the process of DNA replication and repair .

Cellular Effects

Methyl 3,5-dihydroxybenzoate has shown to have effects on various types of cells and cellular processes. This indicates that Methyl 3,5-dihydroxybenzoate could influence cell function by participating in the formation of complex structures that can carry and deliver drugs .

Molecular Mechanism

The molecular mechanism of Methyl 3,5-dihydroxybenzoate involves its interactions at the molecular level. It has been found to inhibit the activity of ribonucleotide reductase, suggesting that it may bind to this enzyme and prevent it from carrying out its function . This could lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It has been found that it can be rapidly distributed to all organs after a single intragastric administration in mice . This suggests that Methyl 3,5-dihydroxybenzoate may have a short half-life and high systemic clearance .

Dosage Effects in Animal Models

In animal models, the effects of Methyl 3,5-dihydroxybenzoate have been observed to vary with different dosages . After a single intragastric administration in mice, the pharmacokinetic parameters of Methyl 3,5-dihydroxybenzoate were found to vary depending on the dosage .

Metabolic Pathways

Methyl 3,5-dihydroxybenzoate is involved in various metabolic pathways. It has been found to have multiple metabolites and is mainly metabolized through various processes such as the loss of –CH2 and –CO2, the loss of –CH2O, ester bond hydrolysis, and others .

Transport and Distribution

Methyl 3,5-dihydroxybenzoate is transported and distributed within cells and tissues. After a single intragastric administration in mice, it was found to permeate the blood-brain barrier and was rapidly distributed to all organs .

Subcellular Localization

Given its ability to permeate the blood-brain barrier, it is likely that it can reach various subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 24, 25-Dihydroxy-VD2 beinhaltet die Hydroxylierung von Vitamin D2. Der Prozess beinhaltet typischerweise die Verwendung spezifischer Enzyme wie 24-Hydroxylase, die die Hydroxylierung an der 24. Position des Vitamin D2-Moleküls katalysiert .

Industrielle Produktionsmethoden: Die industrielle Produktion von 24, 25-Dihydroxy-VD2 erfolgt durch kontrollierte enzymatische Reaktionen. Der Prozess beinhaltet die Verwendung von Bioreaktoren, in denen das Enzym 24-Hydroxylase unter optimalen Bedingungen zu Vitamin D2 hinzugefügt wird, um die gewünschte Verbindung zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 24, 25-Dihydroxy-VD2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um andere Metaboliten zu produzieren.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.

Substitution: Die Hydroxylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte und oxidierte Derivate von 24, 25-Dihydroxy-VD2 .

Vergleich Mit ähnlichen Verbindungen

25-Hydroxyvitamin D2: Another metabolite of vitamin D2, which is less hydroxylated compared to 24, 25-Dihydroxy VD2.

1,25-Dihydroxyvitamin D3: The hormonally active form of vitamin D3, which has a different hydroxylation pattern.

24,25-Dihydroxyvitamin D3: A similar compound with the same hydroxylation pattern but derived from vitamin D3

Uniqueness: 24, 25-Dihydroxy VD2 is unique due to its specific hydroxylation at the 24th and 25th positions, which distinguishes it from other vitamin D metabolites. This unique structure allows it to play a distinct role in the regulation of calcium and phosphate metabolism .

Eigenschaften

IUPAC Name |

methyl 3,5-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVFYQUEEMZKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062208 | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-44-9 | |

| Record name | 3,5-Dihydroxybenzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-dihydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41U1BRD8AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the key applications of methyl 3,5-dihydroxybenzoate in material science?

A1: Methyl 3,5-dihydroxybenzoate serves as a crucial building block in the synthesis of various materials. For instance, it plays a vital role in creating dendritic polyethers, which have shown potential applications from the first to the third generations. These dendrimers were synthesized using methyl 3,5-dihydroxybenzoate along with other materials like 3,5-dihydroxybenzyl alcohol, benzyl halide, and potassium carbonate [, ]. Furthermore, researchers have utilized methyl 3,5-dihydroxybenzoate to construct intricate molecular architectures like cryptands, specifically bis(m‐phenylene)‐26‐crown‐8 based cryptands, which exhibit strong binding affinities for paraquat [].

Q2: How does the structure of methyl 3,5-dihydroxybenzoate influence its ability to form self-assembled structures?

A2: Methyl 3,5-dihydroxybenzoate can be incorporated into molecular clips with U-shaped cavities. These molecules can dimerize and self-assemble into lamellar thin films. Interestingly, the addition of methyl 3,5-dihydroxybenzoate as a guest molecule disrupts this self-assembly by forming a 1:1 host-guest complex that prevents clip dimerization, ultimately leading to the loss of the lamellar structure [].

Q3: Are there any studies exploring the enzymatic modification of methyl 3,5-dihydroxybenzoate?

A3: Yes, research has explored the use of enzymes like Tan410, a chlorogenic acid esterase, to modify methyl 3,5-dihydroxybenzoate. While Tan410 shows a preference for chlorogenic acid, it can also hydrolyze methyl 3,5-dihydroxybenzoate along with other substrates like ethyl ferulate, methyl caffeate, and various gallate and benzoate esters []. This enzymatic activity highlights the potential for modifying methyl 3,5-dihydroxybenzoate and similar compounds for various applications.

Q4: What is the role of methyl 3,5-dihydroxybenzoate in the synthesis of complex natural products?

A4: Methyl 3,5-dihydroxybenzoate serves as a starting point for synthesizing complex natural products, particularly those with biological activity. One example is the total synthesis of permethylated anigopreissin A, a benzofuryl resveratrol dimer, which was achieved starting from methyl 3,5-dihydroxybenzoate []. The synthesis strategy leveraged key reactions like Sonogashira and Suzuki cross-couplings and Wittig olefination, showcasing the versatility of methyl 3,5-dihydroxybenzoate as a building block. Similarly, it acted as a precursor in the total synthesis of pawhuskin C, an opioid modulator, demonstrating its utility in accessing diverse chemical structures [].

Q5: How does methyl 3,5-dihydroxybenzoate behave in high-temperature ionic liquids?

A5: Interestingly, methyl 3,5-dihydroxybenzoate dissolves in molten potassium thiocyanate and the eutectic mixture of sodium, potassium, and thiocyanate salts []. In these molten salts, it undergoes nucleophilic attack by the thiocyanate ion at the methyl group. This reaction, known as solvolysis, proceeds at a rate dependent on the alkyl ester used. For instance, the ethyl ester reacts much slower than the methyl ester at 150°C, indicating the influence of steric factors on the reaction kinetics [].

Q6: Has methyl 3,5-dihydroxybenzoate been found in any fermented products?

A6: Research has identified methyl 3,5-dihydroxybenzoate as one of eleven phenolic compounds detected in black tea kombucha fermented in the presence of galvanized steel coupons []. This finding suggests that the presence of the metal during fermentation might influence the kombucha's chemical composition and lead to the formation of specific compounds like methyl 3,5-dihydroxybenzoate.

Q7: Can methyl 3,5-dihydroxybenzoate be used to synthesize dendrimers with specific functionalities?

A7: Yes, researchers have successfully used methyl 3,5-dihydroxybenzoate to create dendrimers with tailored functionalities. One example involves the synthesis of alkyl-decorated Fréchet-type dendrons []. By using methyl 3,5-dihydroxybenzoate as a starting point and introducing 3,5-bis(octyloxyphenyl)methoxy and 3,5-bis(alkoxyphenyl)methoxy units in a controlled manner, researchers were able to introduce asymmetry into the dendrons and create materials with mixed alkyl substituents, such as n-octyl/n-butyl, n-octyl/n-hexyl, n-octyl/n-heptyl, and n-octyl/n-dodecyl []. This ability to control the dendrimer structure at the molecular level opens avenues for designing materials with specific properties and applications.

Q8: What are the advantages of using methyl 3,5-dihydroxybenzoate in multi-step organic synthesis?

A8: Methyl 3,5-dihydroxybenzoate proves to be a valuable building block in multi-step organic synthesis due to its versatility and ability to undergo various chemical transformations. For instance, it enables the efficient preparation of MK-0941, a potent glucokinase activator []. The synthesis leverages the high selectivity of methyl 3,5-dihydroxybenzoate for mono-O-arylation with 2-ethanesulfonyl-5-chloropyridine. Additionally, the choice of a suitable protecting group for subsequent SN2 O-alkylation contributes to the overall efficiency and robustness of the synthetic route [].

Q9: Has methyl 3,5-dihydroxybenzoate been identified in biological samples?

A9: While not explicitly mentioned in the provided research, methyl 3,5-dihydroxybenzoate has been identified in human urine samples during studies investigating endocrine-disrupting compounds []. This finding highlights its potential relevance to human health and environmental monitoring efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

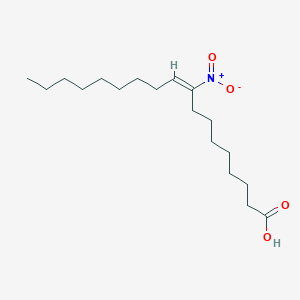

![1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]-N-[5-(diaminomethylideneamino)-1-(hexylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B129385.png)